tert-Butyl (1-aminopropan-2-yl)carbamate

PROTAC Linker Design Drug Metabolism and Pharmacokinetics (DMPK) Targeted Protein Degradation

Researchers optimizing PROTAC ternary complexes face inconsistent linker geometry impacting DC50. This Boc-protected chiral 1,2-diamine provides a stereochemically defined, non-linear spacer for systematic linkerology. Unique 1,2-diaminopropane core enables direct permeability and target engagement comparisons versus linear linkers. - Enables exploration of branched, chiral propyl spacer effects on ternary complex formation. - Selective Boc deprotection under mild acidic conditions ensures sequential, high-yield bioconjugation. - Balanced LogP (~0.4) modulates final degrader physicochemical profile to mitigate aggregation.

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
CAS No. 149632-73-5
Cat. No. B122149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-aminopropan-2-yl)carbamate
CAS149632-73-5
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(CN)NC(=O)OC(C)(C)C
InChIInChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)
InChIKeyJQXZBJAAOLPTKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (1-aminopropan-2-yl)carbamate: Chiral Linker for Degraders


tert-Butyl (1-aminopropan-2-yl)carbamate (CAS 149632-73-5), systematically known as (2-Amino-1-methylethyl)-carbamic acid 1,1-dimethylethyl ester, is a heterobifunctional, Boc-protected chiral 1,2-diamine . It is a fundamental building block in organic synthesis, characterized by a molecular weight of 174.24 g/mol and a calculated LogP of 0.4, which denotes a balanced hydrophilic-lipophilic nature . While it exists as a racemic mixture, its primary significance lies in its role as a versatile linker in the assembly of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders [1].

Linker Chemistry
Chiral 1,2-diamine scaffold for PROTAC degrader assembly
Synthetic Compatibility
Boc-protected; selective deprotection enables sequential conjugation strategies
Solubility Profile
Balanced hydrophilic-lipophilic nature supports solution-phase coupling reactions

tert-Butyl (1-aminopropan-2-yl)carbamate: Procurement Rationale


Generic substitution of tert-butyl (1-aminopropan-2-yl)carbamate with other mono-Boc diamines is scientifically unsound due to its unique molecular architecture which dictates specific physicochemical properties and synthetic utility. Unlike linear diamines like N-Boc-ethylenediamine or N-Boc-1,3-diaminopropane, the 1,2-diaminopropane core of 149632-73-5 introduces both stereochemical complexity and a constrained, non-linear spacer [1]. This specific geometry critically influences the folding, permeability, and target engagement of the final degrader molecule [1]. Furthermore, the presence of the Boc protecting group is not a generic feature; its selective deprotection under mild acidic conditions is essential for sequential, high-yield bioconjugation strategies, which can be compromised by alternative protection schemes or linker chemistries [2].

Constrained chiral spacer vs. linear diamines. The branched 1,2-diaminopropane core introduces stereochemical rigidity and folding behavior absent in N-Boc-ethylenediamine or N-Boc-1,3-diaminopropane. Linker geometry directly influences degrader permeability and ternary complex stability; direct replacement may alter these properties.
LogP mismatch with hydrophobic linkers. A calculated LogP of ~0.4 differs significantly from longer alkyl-chain mono-Boc diamines (LogP >4). Such hydrophobicity shift can compromise aqueous compatibility during bioconjugation and purification, impacting synthetic workflow reproducibility.
Application-specific scaffold identity. This linker is documented as a precursor to MK2 inhibitor series; generic mono-Boc diamines lack this defined pharmacophore pathway. Substituting with unproven linkers may require extensive re-optimization of synthetic routes.

Quantitative Evidence for tert-Butyl (1-aminopropan-2-yl)carbamate


Linker Stereochemistry and Degrader Permeability

The chiral 1,2-diaminopropane core of 149632-73-5 provides a geometrically constrained linker that is less flexible than common linear alkyl diamines like N-Boc-ethylenediamine (e.g., CAS 57260-73-8). Computational and experimental studies have established that linker flexibility and composition are primary determinants of PROTAC cell permeability and degradation efficiency [1]. The specific branching of the propylene spacer influences the molecule's ability to adopt a 'folded' conformation in nonpolar environments (e.g., cell membranes) by shielding polar surface area (PSA) [1]. This is a key differentiator from straight-chain analogs which exhibit higher degrees of conformational freedom and may not facilitate efficient membrane crossing or stable ternary complex formation as effectively [1][2].

Linker Geometry
Class-level inference
Target 4 rotatable bonds, chiral center
Comparator N-Boc-ethylenediamine: ~3 bonds, linear; no chiral center
Supports PROTAC linker design context
Data to verify in specific degrader programs
PROTAC Linker Design Drug Metabolism and Pharmacokinetics (DMPK) Targeted Protein Degradation

Defined Lipophilicity for Reaction Optimization

The compound exhibits a calculated partition coefficient (XLogP3) of 0.4, a value that signifies a balanced solubility profile favoring organic solvents for synthetic manipulation while retaining some aqueous compatibility . In contrast, more hydrophobic Boc-protected linkers, such as those containing longer alkyl chains (e.g., N-Boc-undecane-1,11-diamine), possess significantly higher LogP values (>4), which can lead to poor aqueous solubility and aggregation, complicating biological assays and purification . This quantitative physicochemical difference directly impacts the ease of use in multi-step organic syntheses, including common amide coupling reactions used for PROTAC assembly [1].

Lipophilicity (LogP)
Cross-study comparable
Target XLogP3 0.4
Comparator N-Boc-undecane-1,11-diamine: >4.0
Balanced solubility for synthesis workflows
Calculated property; experimental verification recommended
Medicinal Chemistry Synthetic Methodology Bioconjugation

Intermediate for MK2 Inhibitor Synthesis

The (R)-enantiomer of this compound (CAS 100927-10-4) is a documented intermediate in the synthesis of potent benzothiophene inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) . While the racemic 149632-73-5 is the precursor, this established application highlights the utility of the 1-aminopropan-2-yl carbamate scaffold in accessing biologically relevant chemical space. This specific linkage to a defined kinase target differentiates it from more generic mono-Boc diamines that lack such a direct path to known pharmacophores . The synthesis route involves a microwave-assisted protocol to construct the benzothiophene core, a process where the precise structure of this linker is critical .

MK2 Inhibitor Synthesis
Supporting evidence
Racemic precursor to (R)-enantiomer used in benzothiophene MK2 inhibitor series; no comparable use found for other simple linkers.
Reported synthetic pathway context
Based on single-source application example; confirm reproducibility
Kinase Inhibition Synthetic Chemistry Pharmaceutical Intermediates

Application Scenarios for tert-Butyl (1-aminopropan-2-yl)carbamate


Stereodefined Linker for PROTAC Libraries

This compound is a premier choice for the construction of PROTAC libraries where linker stereochemistry and length are under investigation for their impact on ternary complex formation and cellular permeability [1]. Its use allows researchers to systematically probe the 'linkerology' space, directly comparing the effects of a branched, chiral propyl spacer against more common linear linkers. This can lead to the identification of degraders with superior selectivity and degradation efficiency (e.g., lower DC50 values) for challenging targets [1][2].

Key Intermediate for MK2 Inhibitor Synthesis

Building upon established synthetic protocols, 149632-73-5 and its enantiopure forms serve as critical intermediates for developing MK2 inhibitors, a target implicated in inflammatory diseases and cancer . Procuring this compound provides a direct entry point to a validated chemical series, enabling efficient lead optimization efforts .

ADC Linker and Bioconjugation Technologies

The compound's bifunctional nature—a protected amine and a free primary amine—makes it an ideal spacer for creating novel linker-payloads for Antibody-Drug Conjugates (ADCs) or other bioconjugates [3]. Its specific balance of hydrophilicity and hydrophobicity (LogP 0.4) can be exploited to modulate the physicochemical properties of the final conjugate, influencing its aggregation propensity and in vivo performance .

Application
Selection Property
Validation Focus
PROTAC linker libraries
Chiral, constrained spacer geometry
Ternary complex formation and permeability endpoints
MK2 inhibitor synthesis
Direct entry to benzothiophene inhibitor series
Synthetic route reproducibility and intermediate purity
Bioconjugate spacer research
Balanced LogP and bifunctional reactivity
Conjugate solubility and aggregation monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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